molecular formula C23H23N5 B2491984 1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine CAS No. 1326870-25-0

1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine

Cat. No.: B2491984
CAS No.: 1326870-25-0
M. Wt: 369.472
InChI Key: JQWQJUSCEMIOKX-UHFFFAOYSA-N
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Description

1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine (CAS 1326870-25-0) is a complex small molecule with a molecular formula of C23H23N5 and a molecular weight of 369.46 g/mol . This compound features a unique architectural framework that combines pyrazolo[1,5-a]pyrazine and piperazine moieties, a structural motif known to confer stability and facilitate interaction with biological targets . The phenylpiperazine group is particularly significant, as it is frequently employed in medicinal chemistry to enhance binding affinity to protein targets, while the pyrazolo[yrazine core contributes to optimized pharmacokinetic characteristics . Compounds based on the pyrazolo[1,5-a]pyrazine scaffold are recognized as important structural frameworks for bioactive agents and are actively investigated in targeted cancer therapy . Specifically, substituted pyrazolo[1,5-a]pyrazine compounds have been identified as potent inhibitors of RET kinase, a validated target in oncology . The mechanism of action for such inhibitors typically involves competing with ATP in the kinase domain, thereby disrupting aberrant signaling pathways that drive oncogenesis . This makes this compound a promising candidate for preclinical investigation in kinase inhibition assays and the development of novel oncological therapeutics. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5/c1-18-7-5-6-10-20(18)21-17-22-23(24-11-12-28(22)25-21)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWQJUSCEMIOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of pyrazole-3-carboxylic acid derivatives with appropriate amines, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines a pyrazolo[1,5-a]pyrazine moiety with a piperazine ring. Its molecular formula is C23H25N5C_{23}H_{25}N_5, with a molecular weight of approximately 385.48 g/mol. The presence of the pyrazolo and piperazine rings contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine have shown efficacy against various bacterial strains and fungi. A notable study demonstrated that certain pyrazole derivatives inhibited the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani .

Anti-inflammatory Effects

Compounds within this class have been investigated for their anti-inflammatory properties. Research has shown that some pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. Studies have reported that these compounds can effectively scavenge free radicals, which is crucial for developing drugs aimed at oxidative stress-related conditions .

Anticancer Potential

Emerging research indicates that pyrazolo[1,5-a]pyrimidines, closely related to the target compound, possess anticancer properties. These compounds have been shown to inhibit specific cancer cell lines and modulate key signaling pathways involved in tumor growth . The structural diversity of pyrazolo derivatives allows for targeted modifications to enhance their anticancer efficacy.

Enzyme Inhibition

The compound has been explored for its ability to inhibit various enzymes implicated in disease processes. For example, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is relevant in treating mood disorders . The structural features contribute to its selectivity and potency against specific enzyme targets.

Neuropharmacological Applications

Given its piperazine component, there is interest in the compound's neuropharmacological effects. Piperazine derivatives are known for their interactions with neurotransmitter systems, making them candidates for further investigation in treating neurological disorders .

Material Science Applications

The unique structural properties of this compound also lend themselves to applications in material science:

Photophysical Properties

Research into pyrazolo derivatives has revealed their potential as fluorophores due to their photophysical characteristics. This opens avenues for developing new materials with unique electronic and optical properties suitable for applications in sensors and imaging technologies .

Drug Delivery Systems

The compound's ability to form complexes with various substrates suggests its potential use in drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs and their physicochemical properties:

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Molecular Weight (g/mol) logP Key References
Target Compound Pyrazolo[1,5-a]pyrazine 2-(2-Methylphenyl) 4-Phenylpiperazine ~404.5* ~4.5†
2-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazinyl]pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 3,4-Dimethylphenyl 4-(2-Fluorophenyl)piperazine ~437.5* ~4.8†
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 2-(2-Methylphenyl) 4-(Benzylsulfanyl) 331.44 4.23
2-{[4-(4-Chlorophenyl)piperazinyl]methyl}pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine N/A‡ 4-(4-Chlorophenyl)piperazinylmethyl ~382.9* ~3.9†
1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(3-methoxybenzyl)-4-piperidinecarboxamide Pyrazolo[1,5-a]pyrazine 4-Butoxyphenyl Piperidinecarboxamide 513.64 ~5.1†

*Calculated based on molecular formula.
†Estimated using analogous substituent contributions.
‡Pyridine core lacks a position 2 substituent.

Impact of Substituents on Physicochemical Properties

  • Lipophilicity (logP) :

    • The target compound’s logP (~4.5) is comparable to analogs with aromatic substituents (e.g., 4-phenylpiperazine). Fluorine in 2-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazinyl]pyrazolo[1,5-a]pyrazine increases logP marginally due to enhanced electronegativity .
    • The 4-butoxyphenyl analog (logP ~5.1) shows higher lipophilicity due to the long alkyl chain .

Biological Activity

The compound 1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4C_{20}H_{22}N_{4} with a molecular weight of approximately 334.42 g/mol. The structure features a piperazine ring linked to a pyrazolo[1,5-a]pyrazine moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC20H22N4C_{20}H_{22}N_{4}
Molecular Weight334.42 g/mol
CAS Number1021255-20-8

Antimicrobial Activity

Research indicates that compounds with pyrazolo[1,5-a]pyrazine scaffolds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated activity against various pathogens including Mycobacterium tuberculosis and Plasmodium falciparum . The mechanism often involves inhibition of key enzymes or pathways critical for pathogen survival.

Anticancer Potential

The compound's structure suggests potential anticancer activity, as similar pyrazolo derivatives have been shown to induce apoptosis in cancer cell lines. For example, derivatives of pyrazolo compounds have exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their effectiveness in inhibiting tumor growth .

The biological activity of this compound may be attributed to its ability to interact with specific targets within cells:

  • Inhibition of Kinases : Pyrazolo derivatives have been reported to inhibit kinases involved in cell proliferation and survival pathways .
  • Interaction with Membrane Proteins : The compound may also affect membrane-bound proteins, disrupting essential cellular processes .

Study 1: Antimalarial Activity

In a study exploring the antimalarial properties of pyrazolo compounds, a related derivative exhibited an IC50 value of 3.6 µM against P. falciparum, showcasing significant potency . The study concluded that structural modifications could enhance activity against malaria parasites.

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of pyrazolo compounds on A549 lung cancer cells. Compounds showed growth inhibition with IC50 values ranging from 0.75 to 4.21 µM, indicating potential for further development as therapeutic agents .

Research Findings Summary

Study TypeTarget Pathogen/Cell LineIC50 Value (µM)Notes
AntimalarialPlasmodium falciparum3.6Significant potency observed
AnticancerA549 (lung cancer)0.75 - 4.21Induced apoptosis and inhibited growth
AntimicrobialMycobacterium tuberculosisNot specifiedPotential for further investigation

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine, and what reagents are critical for its core structure formation?

  • The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core. Key steps include:

  • Condensation of aminopyrazole derivatives with electrophilic reagents (e.g., α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones) to construct the fused heterocycle .
  • Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 0–80°C) and solvent systems (e.g., DCM, ethanol) .
  • Microwave irradiation has been reported to enhance reaction efficiency in analogous compounds, reducing side-product formation .

Q. How is the structural integrity of this compound validated during synthesis?

  • Analytical techniques :

  • 1H/13C NMR for confirming substituent positions and piperazine ring functionalization. For example, δ 3.22–3.81 ppm in 1H NMR corresponds to piperazine protons, while aromatic protons in the pyrazolo[1,5-a]pyrazine ring appear at δ 7.00–7.32 ppm .
  • Mass spectrometry (e.g., ESI-MS) to verify molecular weight (expected ~443–445 g/mol based on analogs) .
  • X-ray crystallography for unambiguous confirmation of stereochemistry in related pyrazolo-pyrazine derivatives .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

  • Stepwise approach :

  • Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to identify discrepancies caused by solvent effects or dynamic processes .
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly in the pyrazolo[1,5-a]pyrazine and piperazine regions .
  • Cross-validate with analogs: For example, methyl-substituted pyrazolo[1,5-a]pyrazines show distinct NOE correlations between methyl and adjacent protons .

Q. How can researchers optimize coupling reactions between the pyrazolo-pyrazine core and the phenylpiperazine moiety to improve yield?

  • Critical factors :

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3)4) for Buchwald-Hartwig amination in aryl halide intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while additives like K2CO3 improve nucleophilicity of the piperazine nitrogen .
  • Temperature control : Reactions performed at 60–80°C reduce side reactions (e.g., dehalogenation) observed in analogs .

Q. What strategies are employed to analyze the compound’s potential biological targets, given limited direct data?

  • In silico approaches :

  • Molecular docking against conserved kinase domains (e.g., VEGFR2, MMP9) using structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) as templates .
  • Pharmacophore modeling to assess interactions with neurological receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety .
    • Experimental validation :
  • Enzyme inhibition assays (e.g., fluorogenic substrates for proteases) based on activity reported in pyrazolo-pyrazine derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of pyrazolo[1,5-a]pyrazine derivatives?

  • Case study : Antiviral vs. anticancer activity in analogs:

  • Contextual factors : Differences in substituent positioning (e.g., 2-methylphenyl vs. 3,4-dimethoxyphenyl) drastically alter target selectivity .
  • Assay conditions : Varying cell lines (e.g., HeLa vs. HEK293) and concentrations (µM vs. nM ranges) may explain discrepancies .
    • Resolution : Perform head-to-head comparisons under standardized protocols, emphasizing structural-activity relationships (SAR) .

Methodological Recommendations

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Chromatography :

  • Flash chromatography (silica gel, eluent: CH2Cl2/MeOH 95:5) for preliminary purification .
  • Preparative HPLC (C18 column, gradient acetonitrile/water) for high-purity isolates (>98%) .
    • Recrystallization : Ethanol/water mixtures (1:1) yield crystalline forms suitable for crystallographic studies .

Structural-Activity Relationship (SAR) Considerations

Q. How does the 2-methylphenyl substituent influence the compound’s physicochemical properties compared to other aryl groups?

  • Lipophilicity : The methyl group increases logP by ~0.5 units compared to unsubstituted phenyl, enhancing membrane permeability (calculated via ClogP) .
  • Steric effects : Bulkier substituents (e.g., 3,4-dimethoxyphenyl) reduce binding affinity to planar enzymatic pockets, as observed in pyrazolo[1,5-a]pyrimidine analogs .

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